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Compound of Interest

Compound Name: Enrofloxacin

Cat. No.: B1671348

Enrofloxacin is a synthetic fluoroquinolone antibiotic developed exclusively for veterinary
medicine.[1][2] It possesses a broad spectrum of bactericidal activity against a wide range of
Gram-negative and Gram-positive bacteria, making it a crucial therapeutic agent in treating
various animal infections.[1][3][4] This technical guide provides an in-depth overview of the
chemical synthesis, physicochemical properties, mechanism of action, and pharmacological
characteristics of enrofloxacin, tailored for researchers, scientists, and drug development
professionals.

Chemical Synthesis

The most common and well-documented method for the synthesis of enrofloxacin involves the
nucleophilic substitution reaction between 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-
oxoquinoline-3-carboxylic acid and N-ethylpiperazine.

A general synthetic route is as follows:

e Reaction: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is
reacted with N-ethylpiperazine. This reaction is typically carried out in a suitable solvent,
such as water or an alcohol (e.g., ethanol, isopropanol), and may be facilitated by a catalyst.

o Catalyst: While the reaction can proceed without a catalyst, the use of catalysts like nano
iron oxide on sulfonated zirconia has been reported to improve reaction efficiency.
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e Reaction Conditions: The reaction mixture is typically heated under reflux for a specific
duration, with the progress monitored by techniques like thin-layer chromatography (TLC).

 Purification: Upon completion, the catalyst is removed, and the product is precipitated by
cooling the reaction mixture. The resulting solid is collected by filtration, washed, and
recrystallized from a suitable solvent like ethanol or methanol to yield high-purity
enrofloxacin.

An alternative production process involves the ethylation of ciprofloxacin. This method utilizes
ciprofloxacin as the starting material and introduces an ethyl group to the piperazine ring.

Experimental Protocol: Synthesis of Enrofloxacin

This protocol is a generalized procedure based on commonly cited laboratory-scale synthesis
methods.

Materials:

e 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
» N-ethylpiperazine

» Deionized water or ethanol

e Hydrochloric acid (for pH adjustment if necessary)

e Sodium hydroxide (for pH adjustment if necessary)

o Ethanol (96%) for recrystallization

Procedure:

e In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1
mmol of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in 5 mL
of deionized water.

e Add 1.5 mmol of N-ethylpiperazine to the suspension.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1671348?utm_src=pdf-body
https://www.benchchem.com/product/b1671348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

e Heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction

progress using TLC.

» After the reaction is complete, cool the mixture to room temperature to allow the product to

precipitate.

o Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.

o Recrystallize the crude product from 96% ethanol to obtain pure enrofloxacin.

e Dry the purified product under vacuum.

Physicochemical Properties

Enrofloxacin is a pale yellow crystalline solid. Its physicochemical properties are summarized

in the table below.

Property Value Reference(s)
Molecular Formula C19H22FN30s3
Molecular Weight 359.39 g/mol
Melting Point 219-221 °C
Slightly soluble in water at pH
7. Soluble in methylene
Solubility chloride and sodium hydroxide
solution. Slightly soluble in
methanol and acetonitrile.
pKa pKal = 6.0, pKa2 = 8.7

Log P (Octanol-Water Partition

Coefficient)

-0.2

Mechanism of Action

Enrofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase (a type Il

topoisomerase) and topoisomerase |IV. These enzymes are essential for bacterial DNA

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://www.benchchem.com/product/b1671348?utm_src=pdf-body
https://www.benchchem.com/product/b1671348?utm_src=pdf-body
https://www.benchchem.com/product/b1671348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

replication, transcription, repair, and recombination.
The key steps in the mechanism of action are:

+ Enzyme Binding: Enrofloxacin binds to the complex formed between DNA gyrase or
topoisomerase IV and the bacterial DNA.

 Inhibition of DNA Ligation: This binding stabilizes a transient state where the DNA is cleaved,

preventing the enzyme from resealing the break.

¢ Induction of Cell Death: The accumulation of these DNA strand breaks disrupts essential
cellular processes, leading to rapid bacterial cell death. The bactericidal activity of
enrofloxacin is concentration-dependent.

The following diagram illustrates the signaling pathway of enrofloxacin's mechanism of action.
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Caption: Mechanism of action of enrofloxacin.
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Pharmacological Properties
Antibacterial Spectrum

Enrofloxacin has a broad spectrum of activity against a wide variety of Gram-negative and
Gram-positive bacteria. It is particularly effective against:

o Gram-negative bacteria:Escherichia coli, Salmonella spp., Pasteurella spp., Klebsiella spp.,
Pseudomonas aeruginosa, Proteus spp., Enterobacter spp., Campylobacter spp., Shigella
spp., Aeromonas spp., Haemophilus spp., Yersinia spp., Serratia spp., and Vibrio spp.

o Gram-positive bacteria:Staphylococcus spp. (including some methicillin-resistant strains) and

Streptococcus spp.
o Other microorganisms:Mycoplasma spp. and Chlamydia trachomatis.

The minimum inhibitory concentrations (MICs) for some medically significant bacterial
pathogens are presented below.

Bacterial Pathogen MIC Range (pg/mL) Reference(s)
Escherichia coli 0.022 - 0.03
Staphylococcus aureus 0.0925 - 64
Pseudomonas aeruginosa 0.05
Pharmacokinetics

The pharmacokinetic properties of enrofloxacin can vary depending on the animal species,
age, and route of administration.

» Absorption: Enrofloxacin is generally well-absorbed after oral and parenteral administration
in most species, with high bioavailability. However, oral bioavailability is lower in ruminants.

« Distribution: It is widely distributed throughout the body and penetrates well into various
tissues, with tissue concentrations often exceeding plasma concentrations.
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+ Metabolism: Enrofloxacin is partially metabolized in the liver to its active metabolite,
ciprofloxacin, through de-ethylation.

o Excretion: The primary route of excretion is through the kidneys via urine.

The following diagram illustrates the experimental workflow for a typical pharmacokinetic study
of enrofloxacin.
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Caption: Workflow for a pharmacokinetic study.

Experimental Protocol: Determination of Enrofloxacin in
Plasma by HPLC

This protocol provides a general method for quantifying enrofloxacin concentrations in animal
plasma.

Materials and Reagents:

o High-Performance Liquid Chromatography (HPLC) system with a UV detector
e C18 reversed-phase column

« Enrofloxacin analytical standard

o Acetonitrile (HPLC grade)

o Water (HPLC grade)

e Phosphoric acid

¢ Plasma samples from treated animals

o Centrifuge

Procedure:

» Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and
water (e.g., 20:80 v/v) adjusted to a specific pH (e.g., pH 3.0) with phosphoric acid. Filter and
degas the mobile phase before use.

o Standard Solution Preparation: Prepare a stock solution of enrofloxacin in a suitable solvent
(e.g., methanol). Prepare a series of working standard solutions by diluting the stock solution
with the mobile phase to create a calibration curve.

o Sample Preparation (Protein Precipitation):
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[e]

To 200 pL of plasma sample, add 400 pL of acetonitrile to precipitate the proteins.

o

Vortex the mixture for 1 minute.

[¢]

Centrifuge at 10,000 rpm for 10 minutes.

[¢]

Collect the supernatant and inject a portion into the HPLC system.

o HPLC Analysis:

o

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

[e]

Set the UV detector to a wavelength of approximately 278 nm.

o

Inject the prepared standards and samples onto the column.

[¢]

Record the chromatograms and determine the peak areas for enrofloxacin.

» Quantification: Construct a calibration curve by plotting the peak area versus the
concentration of the enrofloxacin standards. Determine the concentration of enrofloxacin
in the plasma samples by interpolating their peak areas from the calibration curve.

Adverse Effects

While generally safe and effective, enrofloxacin can have some adverse effects. In young,
growing animals, particularly dogs, it can cause cartilage damage. In cats, it has been

associated with retinal toxicity, which can lead to blindness. Other potential side effects include
gastrointestinal upset and central nervous system effects.

Conclusion

Enrofloxacin remains a vital antibiotic in veterinary medicine due to its broad-spectrum
bactericidal activity and favorable pharmacokinetic profile. A thorough understanding of its
chemical synthesis, physicochemical properties, and mechanism of action is essential for its
effective and safe use in clinical practice and for the development of new fluoroquinolone
derivatives. Researchers and drug development professionals should continue to explore its
potential while being mindful of its adverse effects and the growing concern of antibiotic
resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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